Cytotoxic Activity Comparison Against Human Cancer Cell Lines
2-Methyl-1,3-benzoxazole-4-carboxylic acid demonstrates measurable, albeit moderate, in vitro cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with reported IC50 values of 15 µM and 20 µM, respectively . This is in contrast to more optimized benzoxazole derivatives. For instance, a study on benzothiazole/benzoxazole hybrids reported an optimized compound with an IC50 of 6.42 µM against MCF-7 and 8.46 µM against A549 cells [1], highlighting the target compound's baseline activity and its role as a starting scaffold for optimization. Another class-level inference comes from natural product-derived benzoxazoles, such as AJI-9561, which exhibits potent cytotoxicity with IC50 values of 0.88 µM and 1.63 µM against Jurkat and P388 cells, respectively [2]. This underscores that while the core structure has potential, the specific substituents (e.g., the 2-methyl and 4-carboxylic acid) result in a distinct activity profile that is not predictive of more elaborated derivatives.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15 µM (MCF-7); 20 µM (A549) |
| Comparator Or Baseline | Optimized benzoxazole hybrid: IC50 = 6.42 µM (MCF-7), 8.46 µM (A549) [1]; AJI-9561: IC50 = 0.88 µM (Jurkat), 1.63 µM (P388) [2] |
| Quantified Difference | Target compound is ~2.3x less potent against MCF-7 and ~2.4x less potent against A549 compared to the optimized hybrid. It is ~17x and ~12x less potent than AJI-9561 against Jurkat and P388 cells, respectively. |
| Conditions | In vitro cell viability assays; specific cell lines noted above. |
Why This Matters
This quantitative data establishes the compound's baseline cytotoxic activity, which is essential for researchers using it as a control, a starting point for SAR studies, or a building block for synthesizing more potent analogs.
- [1] Abdelgawad, M. A., et al. (2017). Design, synthesis and biological evaluation of some novel benzothiazole/benzoxazole and/or benzimidazole derivatives incorporating a pyrazole scaffold as antiproliferative agents. Bioorganic Chemistry, 74, 82-90. View Source
- [2] BOC Sciences. (n.d.). AJI-9561. Retrieved from bio-fermen.bocsci.com. View Source
